molecular formula C20H25NO B8481226 4-(2-(Diphenylmethoxy)ethyl]piperidine

4-(2-(Diphenylmethoxy)ethyl]piperidine

Cat. No.: B8481226
M. Wt: 295.4 g/mol
InChI Key: LSAKURTVCSIBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Diphenylmethoxy)ethyl]piperidine is a piperidine-based compound that serves as a critical structural template in medicinal chemistry and neuroscience research, particularly for studying the dopamine transporter (DAT) . This compound and its analogs demonstrate high potency and selectivity for the DAT over the serotonin transporter (SERT), making them valuable pharmacological tools for investigating cocaine addiction, dopamine reuptake mechanisms, and other central nervous system (CNS) disorders . Structure-activity relationship (SAR) studies reveal that electronic and steric properties of aromatic substitutions significantly influence binding affinity and selectivity . Introducing strong electron-withdrawing groups (e.g., fluorine or nitro) on the N-benzyl moiety can substantially enhance both potency and DAT/SERT selectivity . Furthermore, bioisosteric replacements, such as substituting one phenyl ring of the diphenylmethoxy group with a thiophene, are well-tolerated and can yield analogs with exceptional activity . The benzhydryl oxygen and nitrogen atoms in the molecular structure are largely interchangeable, allowing for the development of diverse analog series for comprehensive SAR exploration . This compound is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets and handle the material in accordance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-(2-benzhydryloxyethyl)piperidine

InChI

InChI=1S/C20H25NO/c1-3-7-18(8-4-1)20(19-9-5-2-6-10-19)22-16-13-17-11-14-21-15-12-17/h1-10,17,20-21H,11-16H2

InChI Key

LSAKURTVCSIBTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCOC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to 4-[2-(Diphenylmethoxy)ethyl]piperidine and its Analogues

The primary synthesis of the 4-[2-(diphenylmethoxy)ethyl]piperidine scaffold can be achieved through several established routes, each with its own set of precursor compounds and reaction conditions.

One common pathway to synthesize the core structure involves the reaction of a piperidine (B6355638) derivative with a diphenylmethoxy-containing side chain. Key precursor compounds that have been utilized in the synthesis of 4-[2-(diphenylmethoxy)ethyl]piperidine and its immediate analogues include:

1,1-Diphenylmethanol (Benzhydrol) : This compound often serves as the source of the diphenylmethoxy moiety. lookchem.comprepchem.com

4-Hydroxypiperidine (B117109) : This precursor provides the piperidine ring, which can be subsequently elaborated. prepchem.com

N-benzyl-4-(2-hydroxyethyl)piperidine : This intermediate already contains the piperidine and ethyl linker, requiring the introduction of the diphenylmethoxy group. lookchem.com

1-phenylmethyl-4-piperidone : This ketone can be a starting point for building the ethyl side chain. lookchem.com

4-piperidinecarboxylic acid : This can be converted through several steps into the desired side chain. google.com

A documented synthesis involves the reaction of diphenylmethanol (B121723) with 4-hydroxypiperidine in the presence of p-toluenesulfonic acid monohydrate under vacuum at elevated temperatures. prepchem.com Another approach involves the use of N-benzyl-4-piperidinecarboxaldehyde, which can be synthesized from 4-piperidinecarboxylic acid through a multi-step process involving esterification, alkylation, hydrolysis, acylation, dehydration, and reduction. google.com

The N-benzylated analogue, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, is a key compound in this class. Its synthesis can be accomplished by reacting 4-[2-(diphenylmethoxy)ethyl]piperidine with benzyl (B1604629) bromide. lookchem.com The removal of the N-benzyl group to yield the parent compound, 4-[2-(diphenylmethoxy)ethyl]piperidine, can be achieved by reaction with methyl chloroformate followed by hydrolysis with potassium hydroxide. acs.org

Precursor Compound Role in Synthesis Resulting Moiety
1,1-DiphenylmethanolSource of the diphenylmethoxy groupDiphenylmethoxy
4-HydroxypiperidineProvides the core piperidine ringPiperidine
N-benzyl-4-(2-hydroxyethyl)piperidineIntermediate containing the piperidine and ethyl linkerPiperidine-ethyl
1-phenylmethyl-4-piperidoneStarting material for side chain constructionPiperidine
Benzyl bromideFor N-alkylationN-benzyl group
Methyl chloroformateFor debenzylationIntermediate for N-H

The synthesis of 4-diphenylmethoxy-piperidine, a related precursor, involves heating a mixture of diphenylmethanol, 4-hydroxypiperidine, and p-toluenesulfonic acid monohydrate. prepchem.com The reaction is driven to completion by the removal of water under vacuum. The workup procedure involves partitioning the residue between an organic solvent like diethyl ether and an aqueous base to isolate the product. prepchem.com For the synthesis of N-substituted analogues, the choice of the alkylating or acylating agent and the reaction conditions are critical to achieve high yields and purity. The use of a base such as triethylamine (B128534) or potassium carbonate is common in N-alkylation reactions to neutralize the acid formed. acs.org

Strategies for Analogue Synthesis and Structural Diversification

The structural framework of 4-[2-(diphenylmethoxy)ethyl]piperidine offers multiple sites for modification, allowing for the synthesis of a wide range of analogues. These modifications have been systematically explored to understand their influence on the compound's properties.

A significant area of research has focused on altering the N-benzyl group of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine. nih.govnih.gov Various substituents have been introduced onto the phenyl ring of the N-benzyl moiety to investigate the effects of electronic and steric factors. nih.gov

These modifications include the introduction of:

Alkyl, alkenyl, and alkynyl groups : For instance, 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents have been incorporated. nih.gov

Halogens : Such as fluorine. nih.gov

Electron-withdrawing groups : Like nitro (NO2) and cyano (CN) groups. nih.govnih.gov

Polar substituents : At the 3'- and 4'-positions. nih.gov

Bioisosteric replacements : The phenyl ring has been replaced with isomeric α- and β-naphthyl groups. nih.gov

Research has shown that compounds with strong electron-withdrawing substituents on the N-benzyl ring, such as a cyano group, can result in potent and selective ligands for certain biological targets. nih.govnih.gov For example, the presence of a powerful electron-withdrawing cyano group in one analogue produced a highly potent and selective ligand for the dopamine (B1211576) transporter (DAT). nih.gov

N-Substitution Example Substituent Reference
N-Benzyl Analogues4'-vinylbenzyl nih.gov
4'-fluorobenzyl nih.gov
4'-nitrobenzyl nih.gov
4'-cyanobenzyl nih.gov
N-Naphthylmethyl Analoguesα-naphthylmethyl nih.gov
β-naphthylmethyl nih.gov

The diphenylmethoxy moiety has also been a target for structural modification. A key alteration has been the bioisosteric replacement of the ether oxygen atom with a nitrogen atom, leading to N-benzhydryl analogues. nih.gov This O- to N-atom exchange has been found to be generally well-tolerated, indicating that for certain interactions, the benzhydryl O- and N-atoms are largely exchangeable. nih.gov

Further modifications to the nitrogen-containing moiety include:

Alkylation of the nitrogen atom : This has been explored, though it was found that further alkylation of the benzhydryl N-atom tended to reduce activity for the transporter. nih.gov

Positional isomers : The location of the benzhydryl nitrogen atom has been moved to an adjacent position. nih.gov

Conversion to an oxime-type derivative : The ether linkage has been transformed into an oxime. nih.gov

Bioisosteric replacement of one of the phenyl rings of the diphenylmethoxy group with a thiophene (B33073) ring has also been successfully implemented, producing potent compounds. nih.gov

Modifications to the central piperidine ring itself have also been considered to explore the impact of conformational changes and the introduction of different functional groups. While much of the focus has been on the N-substituent and the diphenylmethoxy moiety, the synthesis of related compounds with modified piperidine cores provides insight into potential diversification strategies. For instance, the synthesis of 3-aminomethylpiperidine and 4-aminopiperidine (B84694) analogues of related compounds has been undertaken to evaluate the role of the central diamine moiety. nih.gov The synthesis of 4-diphenylmethoxy-piperidine itself represents a structural variation where the diphenylmethoxy group is directly attached to the 4-position of the piperidine ring. prepchem.com General synthetic methods for creating substituted piperidines, such as hydrogenation of pyridines or intramolecular cyclization reactions, could be applied to generate analogues with altered substitution patterns on the piperidine ring. nih.gov

Enantioselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues of 4-(2-(diphenylmethoxy)ethyl)piperidine is crucial for elucidating the stereochemical requirements of its biological targets, such as the dopamine transporter (DAT). While the parent compound is achiral, the introduction of substituents on the piperidine ring or the diphenylmethyl group can create stereogenic centers. Achieving high enantiomeric purity is essential, as different enantiomers often exhibit markedly different pharmacological activities and selectivities. Several modern asymmetric synthesis strategies are applicable for constructing these chiral piperidine cores.

One prominent approach involves asymmetric catalysis , where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine (B92270) precursors and boronic acids. nih.gov This method could be adapted to produce chiral piperidines that serve as key intermediates. Similarly, copper-catalyzed asymmetric cyclizative aminoboration of N-alkenylhydroxylamines offers a pathway to chiral 2,3-cis-disubstituted piperidines with high enantioselectivity (up to 96% ee). nih.gov

Another powerful technique is the use of chiral auxiliaries . In this methodology, an achiral substrate is attached to a chiral molecule (the auxiliary), which directs a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to a wide array of enantiopure polysubstituted piperidines. researchgate.net

Recent advancements in C-H functionalization have also opened new avenues for enantioselective synthesis. A copper-catalyzed method for the enantioselective δ C-H cyanation of acyclic amines has been developed, which proceeds through an N-centered radical relay mechanism. nih.gov This reaction transforms simple linear amines into enantioenriched δ-amino nitriles, which are direct precursors to a variety of chiral piperidines. nih.gov This strategy represents an efficient (5+1) synthetic disconnection for building the piperidine ring. nih.gov

Organocatalysis provides a further metal-free alternative. The enantioselective intramolecular aza-Michael reaction, using cinchona alkaloid-derived catalysts, can desymmetrize prochiral substrates to form enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.govnih.gov These varied methodologies underscore the synthetic toolkit available to researchers for creating specific, stereochemically pure analogues of 4-(2-(diphenylmethoxy)ethyl)piperidine for detailed structure-activity relationship studies.

MethodCatalyst/Reagent TypeChiral Product TypeKey Features
Asymmetric Reductive Heck Chiral Rhodium Catalyst3-Substituted PiperidinesHigh yield and enantioselectivity from pyridine precursors. nih.gov
Asymmetric Aminoboration Chiral Copper Catalyst2,3-cis-Disubstituted PiperidinesGood yields and high enantioselectivities (94-96% ee). nih.gov
Chiral Auxiliary Phenylglycinol-derived LactamsPolysubstituted PiperidinesVersatile for diverse substitution patterns; regio- and stereocontrolled. researchgate.net
δ C-H Cyanation Chiral Copper CatalystChiral PiperidinesForms piperidine ring from acyclic amines via radical relay. nih.gov
Aza-Michael Reaction Organocatalyst (e.g., 9-Amino-9-deoxy-epi-hydroquinine)2,5- and 2,6-Disubstituted PiperidinesMetal-free desymmetrization process. nih.gov

Radiolabeling Strategies for Research Probes

Radiolabeled derivatives of 4-(2-(diphenylmethoxy)ethyl)piperidine are indispensable tools for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for in vitro binding assays. These radiotracers allow for the real-time visualization and quantification of target proteins, such as the dopamine transporter, in the living brain. The choice of radionuclide and labeling strategy depends on the intended application.

Labeling with PET Isotopes (¹⁸F and ¹¹C): Fluorine-18 (¹⁸F) is a favored PET isotope due to its near-ideal half-life (109.8 minutes) and low positron energy. A common strategy for ¹⁸F-labeling involves nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride. For example, the piperazine (B1678402) analogue GBR 12909 has been successfully labeled with ¹⁸F via this method. A similar approach can be applied to piperidine derivatives, where an N-alkyl mesylate precursor is reacted with [¹⁸F]fluoride to yield the final ¹⁸F-labeled tracer. This has been demonstrated in the synthesis of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine. Another strategy involves the ¹⁸F-fluoroethylation of a precursor containing a phenolic hydroxy function using 2-[¹⁸F]fluoroethyltosylate.

Carbon-11 (¹¹C), with its shorter half-life (20.4 minutes), is suitable for studies requiring repeated imaging on the same day. The most common ¹¹C-labeling method is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is particularly applicable for derivatives of 4-(2-(diphenylmethoxy)ethyl)piperidine that have a secondary amine precursor (nor-analogue), which can be readily methylated to introduce the ¹¹C label onto the piperidine nitrogen.

Labeling with SPECT and Autoradiography Isotopes (¹²³I, ¹²⁵I, and ³H): Iodine-125 (¹²⁵I) is primarily used for in vitro applications like receptor binding assays and autoradiography due to its long half-life and gamma emission. A derivative of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine has been developed into a photoaffinity label, [¹²⁵I]AD-96-129, demonstrating how radioiodination can be coupled with other chemical modifications to create highly specific research probes. The labeling is typically achieved on an aromatic ring activated for electrophilic iodination, often starting from a tributylstannyl precursor.

Tritium (B154650) (³H) is a beta-emitting isotope used extensively in preclinical drug discovery for in vitro binding assays and metabolic studies. Tritium can be introduced through various methods. One approach is the methylation of a phenolic precursor using [³H]methyl iodide. Another powerful method is hydrogen-tritium (H/T) exchange using an organoiridium catalyst (e.g., Crabtree's catalyst), which can introduce tritium into a molecule without altering its fundamental structure. Tritio-dehalogenation, where a halogenated precursor is catalytically reduced with tritium gas, is another common technique.

IsotopeHalf-lifeApplicationCommon Labeling StrategyPrecursor Example
¹⁸F 109.8 minPET ImagingNucleophilic substitution of a leaving groupN-(Alkyl)tosylate or Mesylate
¹¹C 20.4 minPET ImagingN-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfNor-derivative (secondary amine)
¹²⁵I 59.4 daysAutoradiography, Binding AssaysElectrophilic iodination of an activated ringTributylstannyl derivative
³H 12.3 yearsBinding Assays, Metabolism StudiesCatalytic H/T exchange or methylationParent molecule or phenolic derivative

Structure Activity Relationship Sar Studies at Monoamine Transporters

Binding Affinities and Selectivity for Dopamine (B1211576) (DAT), Serotonin (B10506) (SERT), and Norepinephrine (B1679862) (NET) Transporters

A significant body of research has focused on elucidating the binding profiles of 4-(2-(diphenylmethoxy)ethyl)piperidine analogs at the three major monoamine transporters. These efforts have been instrumental in identifying potent and selective ligands, primarily targeting the dopamine transporter.

Quantitative in vitro binding assays are fundamental to determining the affinity of a ligand for its target receptor or transporter. nih.govnih.govpolscientific.com These assays typically measure the concentration of a compound required to inhibit the binding of a known radioligand by 50% (IC50) or the inhibition constant (Ki), which reflects the intrinsic binding affinity. For the 4-(2-(diphenylmethoxy)ethyl)piperidine series, these assays have been performed using rat striatal membranes or cells expressing cloned human transporters. nih.govacs.org

For instance, the parent compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, has demonstrated high potency for the DAT. nih.gov Further modifications, such as the introduction of a powerful electron-withdrawing cyano group, have led to compounds with even greater DAT affinity, with one such analog exhibiting an IC50 value of 3.7 nM. nih.gov Another analog, where a phenyl ring of the diphenylmethoxy group was replaced by a thiophene (B33073) ring, showed an IC50 of 13.8 nM for the DAT. nih.gov The replacement of the benzhydrylic oxygen with a nitrogen atom in certain derivatives also resulted in compounds with high DAT potency, with one analog showing an IC50 of 9.4 nM in rat striatal tissue and 30 nM in cells with cloned human transporters. nih.govacs.org

CompoundTransporterIC50 (nM)Source
4-[2-(diphenylmethoxy)ethyl]-1-(4-cyanobenzyl)piperidineDAT3.7 nih.gov
4-[2-(phenyl(thiophen-2-yl)methoxy)ethyl]-1-benzylpiperidineDAT13.8 nih.gov
4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine (in rat striatal tissue)DAT9.4 nih.govacs.org
4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine (in cloned hDAT cells)DAT30 nih.govacs.org
4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidineDAT16.4 nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidineDAT17.2 nih.gov

The affinity and selectivity of these compounds for monoamine transporters are highly dependent on their specific substructures. Research has shown that even minor chemical alterations can significantly shift the binding profile. For example, while many analogs exhibit a strong preference for DAT, certain modifications can enhance interactions with SERT. nih.gov Specifically, moving the benzhydryl nitrogen atom to an adjacent position resulted in a compound with increased affinity for SERT (IC50 = 137 nM) alongside its DAT affinity (IC50 = 19.7 nM). nih.gov

In general, compounds with strong electron-withdrawing substituents on the N-benzyl ring tend to be more active and selective for the DAT. nih.gov The bioisosteric replacement of a phenyl ring in the diphenylmethoxy moiety with a thiophene ring was also well-tolerated and yielded potent DAT ligands. nih.gov Further alkylation of the benzhydryl nitrogen atom, however, was found to reduce activity at the transporters. nih.gov

The GBR series of compounds, particularly GBR 12909 and GBR 12935, are well-established as potent and selective dopamine reuptake inhibitors and are often used as reference ligands in these studies. acs.orgnih.govnih.gov Many of the novel 4-(2-(diphenylmethoxy)ethyl)piperidine analogs have demonstrated improved selectivity for DAT over SERT when compared to GBR 12909. For instance, while GBR 12909 has a SERT/DAT selectivity ratio of 6, some of the newer piperidine (B6355638) analogs have shown ratios as high as 112 and 108. nih.gov

One study found that 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine exhibited a high potency and was the most selective for the dopamine transporter in its series, with a SERT/DAT ratio of 49, which is significantly more selective than GBR 12909. nih.gov Furthermore, N-analogues of the 4-(2-(diphenylmethoxy)ethyl)piperidine scaffold were found to be slightly more potent and considerably more selective for the DAT than both GBR 12909 and another reference compound, WIN 35,428. nih.govacs.org

CompoundSERT/DAT Selectivity RatioSource
GBR 129096 nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine112 nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine108 nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine49 nih.gov
4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine (in rat striatal tissue)62 nih.govacs.org
4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine (in cloned hDAT/hSERT cells)195 nih.govacs.org

Positional and Substituent Effects on Ligand-Transporter Interactions

The specific placement and nature of chemical groups on the 4-(2-(diphenylmethoxy)ethyl)piperidine scaffold have a profound impact on how these ligands interact with monoamine transporters.

Substitutions on the aromatic rings of the diphenylmethoxy and N-benzyl moieties play a critical role in determining binding affinity and selectivity. As a general observation, the presence of strong electron-withdrawing groups on the phenyl ring of the N-benzyl portion of the molecule enhances both activity and selectivity for the DAT. nih.gov For example, compounds with fluoro and nitro substituents were among the most potent and selective DAT ligands in one study. nih.gov

Conversely, the introduction of substituents on the diphenylmethoxy portion can also modulate activity. Unsubstituted and fluoro-substituted compounds in this region were generally found to be the most active and selective for the dopamine transporter. nih.gov This highlights the sensitivity of the transporter binding pocket to the electronic and steric properties of the ligand.

The benzhydryl oxygen and nitrogen atoms are key features of the 4-(2-(diphenylmethoxy)ethyl)piperidine scaffold, and their role in transporter binding has been a subject of detailed investigation. nih.gov Studies have shown that the benzhydryl oxygen and nitrogen atoms are, for the most part, interchangeable without a significant loss of activity. nih.gov The replacement of the benzhydryl oxygen with a nitrogen atom resulted in N-analogues that maintained high potency and selectivity for the DAT. nih.govacs.org This suggests that both atoms can likely participate in similar types of interactions, such as hydrogen bonding, within the transporter's binding site. However, altering the position of the benzhydryl nitrogen atom can lead to a notable increase in affinity for SERT, indicating a subtle but important role of this atom's location in determining selectivity. nih.gov

Role of the Piperidine Nitrogen Atom's Basicity (pKa)

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical determinant of binding affinity to monoamine transporters. This nitrogen atom is believed to interact with an acidic residue, such as aspartate, within the transporter's binding pocket. Altering the pKa value through chemical modification directly impacts the strength of this ionic interaction and, consequently, the compound's potency.

While specific pKa values for a wide range of analogs are not always detailed in comparative studies, the principle remains a guiding factor in drug design. It has been demonstrated that a certain optimal range of basicity is required for potent inhibition. For instance, the introduction of electron-withdrawing groups near the piperidine nitrogen can lower its pKa, potentially weakening the ionic bond and reducing binding affinity. Conversely, modifications that maintain or enhance the basicity within an optimal range can preserve or improve potency, assuming other structural requirements are met.

Influence of Electronic and Steric Interactions

The electronic and steric properties of substituents on the diphenylmethoxy and N-benzyl moieties play a pivotal role in modulating the affinity and selectivity of these compounds for the DAT, SERT, and NET.

Research has shown that introducing electron-withdrawing groups on the N-benzyl phenyl ring generally enhances both potency and selectivity for the dopamine transporter. nih.gov For example, analogs with fluoro or nitro substituents have demonstrated significantly higher affinity for the DAT compared to the parent compound. nih.gov This suggests that the electronic landscape of this region of the molecule is a key factor in its interaction with the DAT.

The following table summarizes the in vitro binding affinities of selected N-benzyl substituted analogs of 4-(2-(diphenylmethoxy)ethyl)piperidine at the dopamine and serotonin transporters.

CompoundR (Substitution on N-benzyl ring)DAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
1a H25.3123048.6
5a 4-F17.21930112
11b 4-NO216.41770108

Data sourced from studies on analog synthesis and biological evaluation. nih.gov

Mechanisms of Monoamine Reuptake Inhibition

The therapeutic and pharmacological effects of 4-(2-(diphenylmethoxy)ethyl)piperidine and its analogs stem from their ability to inhibit the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft.

Characterization of Competitive Inhibition Mechanisms

Kinetic studies have established that compounds based on the 4-(2-(diphenylmethoxy)ethyl)piperidine scaffold, such as GBR 12909, act as competitive inhibitors at the dopamine transporter. nih.gov This means they bind to the same site on the transporter as the endogenous substrate, dopamine, thereby blocking its reuptake. nih.gov Off-rate analysis of radiolabeled ligand binding has further supported this, ruling out allosteric binding sites and indicating a direct competition at the dopamine binding site on the carrier protein. nih.gov

The interaction is a dynamic process. It has been proposed that the binding of some inhibitors can induce a conformational change in the transporter protein, leading to a "slow isomerization step". This two-step mechanism involves an initial rapid association followed by a slower conformational change that stabilizes the inhibitor-transporter complex.

Dopamine Reuptake Inhibition Assays and Their Significance

Dopamine reuptake inhibition assays are fundamental in vitro tools used to determine the potency of these compounds. These assays typically measure the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of dopamine uptake.

The significance of these assays lies in their ability to quantify the primary pharmacological action of these molecules and to guide the development of more potent and selective DAT inhibitors. The data generated from these assays are crucial for establishing structure-activity relationships. For example, the development of analogs with high affinity and selectivity for the DAT has been a key strategy in the search for potential treatments for cocaine addiction. nih.gov The rationale is that a selective DAT inhibitor could block the reinforcing effects of cocaine by occupying the transporter, without producing the same abuse liability.

The following table presents dopamine uptake inhibition data for selected analogs, highlighting their potency at the DAT.

CompoundDAT IC50 (nM)
Cocaine 130
GBR 12909 14
Analog 9 6.6
Analog 19a 6.0

Data sourced from comparative studies of GBR 12909 analogs.

The development of highly selective dopamine reuptake inhibitors is also significant for the potential treatment of other neurological and psychiatric conditions where dopamine dysregulation is implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Parkinson's disease. By selectively targeting the dopamine system, these compounds may offer therapeutic benefits with fewer side effects compared to less selective agents.

Compound Names Table

Abbreviation/NumberFull Chemical Name
1a4-(2-(Diphenylmethoxy)ethyl)-1-benzylpiperidine
5a4-(2-(Diphenylmethoxy)ethyl)-1-(4-fluorobenzyl)piperidine
11b4-(2-(Diphenylmethoxy)ethyl)-1-(4-nitrobenzyl)piperidine
GBR 129091-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine
Analog 9(Structure not fully specified in snippet)
Analog 19a(Structure not fully specified in snippet)

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Bioactive Conformation Elucidation

Conformational analysis is a critical aspect of understanding the structure-activity relationship (SAR) of flexible molecules like 4-(2-(Diphenylmethoxy)ethyl)piperidine. The three-dimensional arrangement of a molecule, or its conformation, dictates how it interacts with its biological target. For a molecule to be biologically active, it must adopt a specific conformation, known as the bioactive conformation, which allows it to bind effectively to the receptor or enzyme active site.

While direct experimental determination of the bioactive conformation can be challenging, computational methods such as molecular mechanics and quantum mechanics are employed to explore the conformational landscape of a molecule. These methods can identify low-energy, stable conformations. For instance, studies on structurally related 4-phenylpiperidine (B165713) analgesics have utilized molecular mechanics programs to determine preferred conformations, finding that phenyl equatorial conformations are often favored. nih.gov However, for some analogs, phenyl axial conformers are only slightly higher in energy and may be relevant for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions that govern ligand-receptor binding. nih.govjohnshopkins.edu

Several 3D-QSAR and CoMFA studies have been conducted on piperidine-based dopamine (B1211576) transporter (DAT) blockers, a class to which 4-(2-(Diphenylmethoxy)ethyl)piperidine derivatives belong. nih.govnih.gov These studies have been instrumental in identifying the key structural features required for high affinity and selectivity for DAT.

In a typical CoMFA study, a series of structurally related ligands are aligned based on a common pharmacophore. The steric and electrostatic fields around each molecule are then calculated and correlated with their biological activities. The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

For piperidine-based DAT inhibitors, CoMFA models have revealed that both steric and electrostatic interactions play crucial roles in their binding affinity. nih.gov The models can suggest potential binding modes for different substituents on the piperidine (B6355638) ring and provide guidance for the rational design of new analogs with improved DAT activity. nih.govnih.gov The predictive power of these models is assessed through statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov

QSAR/CoMFA Study Parameters for Piperidine-Based DAT Inhibitors
Methodology 3D-QSAR, CoMFA
Key Findings Both steric and electrostatic interactions are important for binding.
Identification of favorable and unfavorable regions for substitution.
Statistical Validation High q² and r² values indicate good predictive ability.
Application Guidance for the design of novel DAT inhibitors.

Molecular Docking and Ligand-Transporter Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. biorxiv.org This method is crucial for understanding the specific interactions between 4-(2-(Diphenylmethoxy)ethyl)piperidine analogs and their target transporters, such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Docking studies involve placing the ligand into the binding site of the transporter and evaluating the binding affinity based on a scoring function. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-transporter complex. biorxiv.orgnih.gov

For piperidine derivatives targeting monoamine transporters, docking studies have helped to elucidate the binding modes and rationalize the observed structure-activity relationships. nih.gov For example, the protonated nitrogen of the piperidine ring is often found to form a crucial salt bridge with an acidic residue, such as an aspartate, in the transporter's binding pocket. The diphenylmethoxy moiety typically occupies a hydrophobic pocket, with the aromatic rings forming pi-pi stacking or hydrophobic interactions with aromatic residues of the transporter.

Understanding these interactions at an atomic level is essential for designing new ligands with improved affinity and selectivity. For instance, modifying substituents on the aromatic rings can enhance hydrophobic interactions or introduce new hydrogen bonding opportunities, thereby increasing the binding potency. nih.govacs.org

Rational Drug Design and De Novo Design Principles for Novel Analogues

The insights gained from SAR studies, QSAR, and molecular docking provide a solid foundation for the rational design of novel analogs of 4-(2-(Diphenylmethoxy)ethyl)piperidine. nih.govnih.govacs.orgnih.gov Rational drug design aims to develop new molecules with improved therapeutic properties based on a thorough understanding of the biological target and ligand-receptor interactions. pharmgkb.org

Structure-activity relationship studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine and its derivatives have led to the generation of more potent and selective DAT inhibitors. nih.govnih.govacs.orgnih.gov For example, it has been found that the introduction of electron-withdrawing groups on the N-benzyl moiety can significantly enhance DAT affinity and selectivity over SERT. nih.govacs.org Bioisosteric replacement of one of the phenyl rings in the diphenylmethoxy group with a thiophene (B33073) ring has also been shown to be well-tolerated and can lead to highly potent compounds. nih.govacs.org

De novo design is a computational approach that aims to generate entirely new molecular structures with desired pharmacological properties. nih.govnih.gov This can be achieved by either assembling fragments within the active site of the target (structure-based de novo design) or by generating molecules that fit a pharmacophore model (ligand-based de novo design). nih.gov The 4-(2-(diphenylmethoxy)ethyl)piperidine scaffold can serve as a starting point or a key fragment in de novo design algorithms to generate novel chemical entities with potential as DAT inhibitors. arxiv.orgfu-berlin.dearxiv.org

Rational Design Strategies for 4-(2-(Diphenylmethoxy)ethyl)piperidine Analogs Outcome
Introduction of electron-withdrawing groups on the N-benzyl ringIncreased DAT affinity and selectivity
Bioisosteric replacement of a phenyl ring with thiopheneMaintained or increased potency
Altering the linker between the piperidine and diphenylmethoxy moietiesModulation of activity and selectivity
Substitution on the piperidine ringExploration of new binding interactions

Theoretical Studies on Reaction Mechanisms for Synthesis

While experimental organic chemistry provides the methods for synthesizing compounds like 4-(2-(diphenylmethoxy)ethyl)piperidine, theoretical studies can offer a deeper understanding of the underlying reaction mechanisms. mdpi.com Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates of a chemical reaction, providing insights into the reaction pathway and kinetics.

The synthesis of 4-(2-(diphenylmethoxy)ethyl)piperidine and its analogs typically involves several key steps, including the formation of the piperidine ring and the ether linkage. Theoretical studies can be applied to investigate the mechanisms of these reactions. For example, in the synthesis of piperidine derivatives, computational studies can elucidate the stereoselectivity of certain reactions, helping to predict and control the formation of specific isomers. documentsdelivered.com

For the ether synthesis, theoretical calculations can model the nucleophilic substitution reaction, identifying the lowest energy pathway and the factors that influence the reaction rate. While specific theoretical studies on the synthesis of 4-(2-(Diphenylmethoxy)ethyl)piperidine are not extensively reported in the literature, the principles of computational chemistry are broadly applicable to understanding and optimizing the synthesis of such molecules. mdpi.com

Pharmacological Characterization in Preclinical Research Modalities

In Vitro Receptor Binding and Functional Assays

The initial characterization of 4-(2-(Diphenylmethoxy)ethyl)piperidine and its analogues involves determining their affinity and functional potency at monoamine transporters using in vitro assay systems.

To assess the interaction of these compounds with their molecular targets, researchers utilize various biological preparations. Subcellular fractions, such as synaptosomes prepared from rodent brain tissue, particularly the striatum, provide a rich source of native monoamine transporters for binding and uptake assays. nih.gov These preparations maintain the structural integrity of the transporter proteins in a membrane environment that approximates their native state.

In addition to tissue-based preparations, cell lines such as Human Embryonic Kidney 293 (HEK 293) cells are employed. nih.gov These cells are genetically engineered to stably express a single type of human or rodent monoamine transporter (e.g., hDAT, hSERT, or hNET). nih.gov This approach allows for the precise evaluation of a compound's activity at a specific transporter subtype without the confounding influence of other transporters or receptor systems present in brain tissue homogenates.

The primary method for determining a compound's binding affinity for a specific transporter is through radioligand displacement assays. In these experiments, the test compound's ability to compete with a known high-affinity radiolabeled ligand for binding to the transporter is measured. For instance, novel analogues of 4-(2-(Diphenylmethoxy)ethyl)piperidine have been evaluated for their potency in inhibiting the binding of [³H]WIN 35,428 at DAT, [³H]citalopram at SERT, and [³H]nisoxetine at NET. nih.govnih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to displace 50% of the radioligand.

Functional activity is assessed through uptake inhibition assays. These experiments measure the ability of a compound to block the transport of a radiolabeled substrate, such as [³H]dopamine ([³H]DA), into cells or synaptosomes expressing the relevant transporter. nih.gov The potency in these assays (IC₅₀ for uptake inhibition) provides a measure of the compound's functional antagonism at the transporter.

Structure-activity relationship studies have shown that modifications to the N-benzyl moiety and the diphenylmethoxy portion of the molecule significantly influence potency and selectivity. For example, the introduction of a powerful electron-withdrawing cyano group can produce a highly potent and selective ligand for the DAT. nih.gov

Below are tables summarizing the in vitro binding affinities and dopamine (B1211576) uptake inhibition for representative analogues of 4-(2-(Diphenylmethoxy)ethyl)piperidine.

Table 1: In Vitro Binding Affinity (IC₅₀, nM) of 4-(2-(Diphenylmethoxy)ethyl)piperidine Analogues at Monoamine Transporters
CompoundDAT ([³H]WIN 35,428)SERT ([³H]citalopram)NET ([³H]nisoxetine)SERT/DAT Selectivity Ratio
Analogue 119.713711116.95
Analogue 2 (with cyano group)3.72275-615

Allosteric modulators are compounds that bind to a site on a transporter that is topographically distinct from the primary substrate binding (orthosteric) site. semanticscholar.org Such binding can alter the transporter's conformation, thereby modulating its function—for instance, by changing the binding affinity of the orthosteric ligand or altering the rate of substrate transport. semanticscholar.org While allosteric modulation is an area of active investigation for monoamine transporters, specific preclinical studies investigating 4-(2-(Diphenylmethoxy)ethyl)piperidine or its direct analogues as allosteric modulators are not extensively detailed in the reviewed literature. Research in this area has identified other chemical scaffolds that act as allosteric modulators of DAT, but direct evidence for this mechanism for the 4-(2-(Diphenylmethoxy)ethyl)piperidine class is not established. nih.gov

In Vivo Pharmacological Evaluation in Animal Models

Following in vitro characterization, promising compounds are often advanced to in vivo studies in animal models, typically rodents, to assess their pharmacological effects in a complex biological system.

Determining the extent to which a compound binds to its target in the living brain is crucial for interpreting behavioral data. Transporter occupancy studies measure the percentage of transporters that are bound by a drug at a given dose. This can be accomplished through in vivo binding assays where a radiolabeled tracer is administered to an animal pre-treated with the test compound. The displacement of the tracer by the test compound is then used to calculate occupancy.

For close analogues like GBR 12909, studies have measured in vivo DAT occupancy using radiotracers such as [³H]BTCP ([³H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine). nih.gov An alternative ex vivo method involves administering the test drug to the animal, after which brain tissue is collected and processed to determine its ability to inhibit radioligand binding or substrate uptake in vitro. nih.gov These studies have revealed that for some compounds in this class, a higher percentage of DAT occupancy is required to produce behavioral effects equivalent to those of other DAT inhibitors like cocaine. nih.gov

The modulation of monoamine transporters, particularly DAT, is known to affect behavior. Key preclinical behavioral assays include the assessment of locomotor activity and drug discrimination.

Studies on analogues of 4-(2-(Diphenylmethoxy)ethyl)piperidine have demonstrated that despite high in vitro potency at the DAT, these compounds are significantly less stimulating to locomotor activity in mice when compared to cocaine at similar doses. nih.govnih.gov This suggests a different in vivo pharmacological profile.

In drug discrimination studies, animals are trained to distinguish between the effects of a known drug (e.g., cocaine) and a vehicle. When tested with novel compounds, the degree to which they produce the trained drug effect ("generalization") is measured. Several potent DAT-binding analogues of 4-(2-(Diphenylmethoxy)ethyl)piperidine were found to incompletely generalize from the cocaine stimulus in mice. nih.govnih.gov This finding indicates that while these compounds interact with the DAT, their subjective effects in animals are not identical to those of cocaine. nih.gov

Exploration of Chemical Scaffold and Derivative Applications

The Piperidine (B6355638) Ring System as a Privileged Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in the structures of both natural alkaloids and synthetic pharmaceuticals, demonstrating its ability to interact with a wide array of biological targets. ijnrd.orgencyclopedia.pub The piperidine moiety is a cornerstone in the development of numerous commercially successful drugs, with its derivatives finding use in more than twenty classes of pharmaceuticals. encyclopedia.pubarizona.edunih.gov

The success of the piperidine scaffold can be attributed to several key features. Its saturated, non-planar chair conformation allows for the precise spatial orientation of substituents, which is critical for specific receptor interactions. researchgate.net The basic nitrogen atom can be readily protonated at physiological pH, enabling ionic interactions with biological targets and often improving aqueous solubility. Furthermore, the piperidine ring is metabolically stable and serves as a versatile building block for synthesizing a diverse library of compounds with varied pharmacological profiles, including anticancer, analgesic, antipsychotic, and anti-Alzheimer agents. researchgate.netnih.govnih.gov

The following table showcases a selection of well-established drugs that incorporate the piperidine scaffold, illustrating the breadth of its therapeutic utility.

Table 1: Examples of Marketed Drugs Featuring the Piperidine Scaffold

Drug NameTherapeutic ClassMechanism of Action
DonepezilAnti-Alzheimer's AgentAcetylcholinesterase Inhibitor
HaloperidolAntipsychoticDopamine (B1211576) D2 Receptor Antagonist
FentanylOpioid Analgesicμ-Opioid Receptor Agonist
MethylphenidateCNS StimulantDopamine and Norepinephrine (B1679862) Reuptake Inhibitor
LoperamideAntidiarrhealμ-Opioid Receptor Agonist (peripherally restricted)

Development of Long-Acting Ligands and Prodrug Strategies

A significant goal in drug development is to optimize the pharmacokinetic profile of a lead compound to ensure sustained therapeutic effects, improve patient compliance, and reduce dosing frequency. For derivatives of 4-(2-(Diphenylmethoxy)ethyl)piperidine, this has led to the exploration of long-acting ligands. In vivo behavioral studies of selected analogues have demonstrated prolonged action, with some compounds showing sustained effects on locomotor activity over several hours, significantly longer than benchmark compounds like cocaine. nih.gov This suggests that the scaffold is amenable to modifications that enhance its duration of action.

Prodrug strategies represent a powerful and versatile approach to overcoming pharmacokinetic challenges. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. acs.org This approach can be used to improve solubility, increase permeability across biological membranes, or achieve targeted drug delivery. For piperidine-containing compounds, the basic nitrogen atom and potential for introducing functional groups (e.g., hydroxyl, carboxyl) provide handles for prodrug derivatization.

While specific prodrugs of 4-(2-(Diphenylmethoxy)ethyl)piperidine are not extensively detailed in the literature, established chemical strategies can be applied to this scaffold. These include the formation of esters, carbonates, phosphates, or carbamates, which can be designed to cleave at different rates, thereby controlling the release and extending the duration of action of the parent molecule. mdpi.comacs.orggoogle.com

Table 2: Conceptual Prodrug Strategies for Piperidine-Based Scaffolds

Prodrug StrategyAttached PromoieityPotential AdvantageRelease Mechanism
Ester ProdrugAlkyl or Aryl Acyl GroupIncreased Lipophilicity, Enhanced Membrane PermeationEsterase-mediated Hydrolysis
Phosphate Ester ProdrugPhosphate GroupGreatly Increased Aqueous Solubility for IV FormulationAlkaline Phosphatase-mediated Hydrolysis
Carbamate ProdrugN-Alkylcarbamoyl GroupModulated Lipophilicity and StabilityEnzymatic or Chemical Hydrolysis
N-Oxide ProdrugOxygen Atom on Piperidine NitrogenPotential for CNS Targeting and Reduced First-Pass MetabolismIn vivo Reduction

Investigation of Novel Pharmacological Applications Beyond Monoamine Transporters (e.g., VMAT2, Sigma Receptors)

While the primary focus of research on 4-(2-(Diphenylmethoxy)ethyl)piperidine and its analogues has been on their potent and selective inhibition of the dopamine transporter (DAT), the versatility of the piperidine scaffold invites exploration of other biological targets. nih.govnih.gov

Sigma (σ) Receptors: Sigma receptors, comprising at least two subtypes (σ1 and σ2), are a unique class of intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions, as well as in cancer biology. nih.gov The piperidine moiety is a key structural element in many high-affinity sigma receptor ligands. uniba.itpolimi.it Studies have shown that specific substitutions on the piperidine ring and its N-alkyl side chain can confer high affinity and selectivity for the σ1 receptor. uniba.it Given that σ1 receptor ligands have shown potential as antidepressants, anti-amnesics, and neuroprotective agents, modifying the 4-(2-(Diphenylmethoxy)ethyl)piperidine structure to enhance sigma receptor affinity represents a promising avenue for developing novel therapeutics for neuropsychiatric disorders. nih.gov For instance, the benzamide (B126) class of sigma receptor ligands often incorporates a piperidine ring. nih.gov

Table 3: Binding Affinities of Select Piperidine-Based Ligands at Sigma Receptors

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
PRE-0842.24,628
Haloperidol3.2507
(+)-Pentazocine3.11,980
4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine (1a)0.34>1,000

Data compiled from representative literature on sigma receptor ligands. nih.govuniba.it

Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is a presynaptic protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. elifesciences.org It plays a critical role in regulating monoaminergic neurotransmission, and its dysfunction is linked to several neuropsychiatric disorders. As a key component of the dopamine system, VMAT2 is a logical, albeit underexplored, target for derivatives of DAT inhibitors like 4-(2-(Diphenylmethoxy)ethyl)piperidine. While structurally distinct from known VMAT2 inhibitors like tetrabenazine, the development of dual-acting agents that modulate both DAT and VMAT2 could offer a novel therapeutic approach by affecting both the reuptake and storage of dopamine. elifesciences.org Such a profile might lead to a more profound and controlled modulation of dopaminergic tone.

Future Directions in Analogue Design and Therapeutic Potential

The 4-(2-(Diphenylmethoxy)ethyl)piperidine scaffold remains a fertile ground for further drug discovery efforts. Future research is likely to advance on several fronts, leveraging past structure-activity relationship (SAR) findings while embracing new technologies and biological targets.

Analogue Design: Future analogue design will likely focus on fine-tuning the molecule's properties to achieve specific therapeutic goals. Key strategies include:

Bioisosteric Replacement: SAR studies have already shown that replacing one of the phenyl rings of the diphenylmethoxy group with a thiophene (B33073) ring can produce highly potent compounds. nih.gov Further exploration of bioisosteres for the aromatic rings and the ether linkage could yield compounds with improved potency, selectivity, or metabolic stability.

Multi-target Ligand Design: A growing trend in medicinal chemistry is the design of single molecules that can modulate multiple targets. Future analogues could be intentionally designed to possess affinity for both DAT and other relevant targets like sigma receptors or serotonin (B10506) transporters to treat complex multifactorial disorders.

Scaffold Diversification: New synthetic methods that allow for more complex, three-dimensional piperidine structures could be employed. news-medical.net These approaches can help access novel chemical space and develop compounds with unique pharmacological profiles.

Therapeutic Potential: While the initial therapeutic goal for this class of compounds was the treatment of cocaine addiction, the potential applications are much broader. nih.gov

Neurodegenerative and Neuropsychiatric Disorders: By shifting the pharmacological profile towards targets like sigma-1 receptors, novel analogues could be developed for depression, anxiety, or as neuroprotective agents in conditions like Parkinson's or Alzheimer's disease.

Pain Management: The involvement of both the dopaminergic system and sigma receptors in pain modulation suggests that derivatives could be investigated as novel non-opioid analgesics. polimi.it

Oncology: The overexpression of sigma receptors in various cancer cell lines opens the possibility of repurposing piperidine-based sigma ligands as diagnostic imaging agents or as targeted cancer therapeutics. nih.gov

Table 4: Future Research Directions for the 4-(2-(Diphenylmethoxy)ethyl)piperidine Scaffold

Design StrategyPrimary Molecular Target(s)Potential Therapeutic Application
Enhance σ1 AffinitySigma-1 (σ1) ReceptorDepression, Anxiety, Neuroprotection
Introduce VMAT2 AffinityDAT / VMAT2Movement Disorders, Substance Use Disorders
Optimize for Long-Acting ProfileDopamine Transporter (DAT)Relapse Prevention in Substance Use Disorders
Bioisosteric Replacement of Phenyl RingsDAT / SERT / NETADHD, Depression

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-(Diphenylmethoxy)ethyl)piperidine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, outlines a protocol using dichloromethane and sodium hydroxide, achieving 99% purity after multiple washes. Yield optimization may require adjusting stoichiometry, reaction time, or solvent polarity. Computational tools like reaction path search methods (quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches . Validate purity via HPLC with buffer solutions (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) as described in .

Q. How can researchers validate the structural integrity of 4-(2-(Diphenylmethoxy)ethyl)piperidine?

  • Methodological Answer : Use spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray crystallography (as in ) confirms stereochemistry. Cross-reference data with databases like NIST Chemistry WebBook ( ) or PubChem () for validation. Ensure compliance with GHS classification protocols ( ).

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure ( ).
  • Store in airtight containers at controlled temperatures, away from oxidizers ( ).
  • Implement fume hoods for volatile intermediates and monitor air quality ( ).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(2-(Diphenylmethoxy)ethyl)piperidine derivatives?

  • Methodological Answer : Employ in silico tools like molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets such as CNS receptors. Structure-activity relationship (SAR) studies ( ) can guide functional group modifications. For example, substituents on the piperidine ring (e.g., methoxy or sulfonyl groups) may enhance bioavailability or selectivity ( ). Validate predictions with in vitro assays (e.g., enzyme inhibition).

Q. How should researchers address contradictions in toxicity data for piperidine derivatives?

  • Methodological Answer : Conduct systematic toxicity profiling:

  • Acute toxicity: Use OECD Test Guideline 423 (oral LD50 in rodents).
  • Chronic effects: Perform Ames tests for mutagenicity ( lacks data, necessitating primary studies).
  • Resolve discrepancies via meta-analysis of existing literature (e.g., vs. 19) and prioritize peer-reviewed sources over vendor-reported data.

Q. What factorial design approaches optimize multi-step synthesis workflows?

  • Methodological Answer : Apply a 2^k factorial design ( ) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factor 1 : Reaction temperature (60°C vs. 80°C).
  • Factor 2 : Catalyst type (Pd/C vs. Ni).
  • Analyze interactions using ANOVA to identify significant yield predictors. Use software (e.g., JMP, Minitab) for DOE (Design of Experiments) ( ).

Q. How can ecological impact assessments be conducted for novel piperidine derivatives?

  • Methodological Answer : Follow OECD 301 guidelines for biodegradability testing. Assess bioaccumulation potential via logP calculations () and soil mobility using column leaching experiments (). Partner with ecotoxicology labs for aquatic toxicity assays (e.g., Daphnia magna LC50).

Methodological Resources

  • Data Management : Use chemical software (e.g., ChemDraw, Schrödinger Suite) for electronic lab notebooks (ELNs) to ensure data integrity and reproducibility ( ).
  • Theoretical Frameworks : Align experimental design with hypothesis-driven models () and comparative analysis frameworks ( ) to contextualize findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.